molecular formula C14H16N4O3 B11073666 ethyl {3-methyl-5-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate

ethyl {3-methyl-5-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate

Cat. No.: B11073666
M. Wt: 288.30 g/mol
InChI Key: DJIMJRFGRUEVIN-UHFFFAOYSA-N
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Description

Ethyl {3-methyl-5-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate is a compound with a complex structure, combining a pyrazole ring, a pyridine moiety, and an acetate group. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for more intricate heterocyclic systems relevant in pharmaceutical research . The tautomeric and conformational preferences of pyrazoles significantly impact their reactivity and biological activities.

Preparation Methods

The synthetic routes to ethyl {3-methyl-5-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate involve condensation reactions. While detailed industrial production methods are not widely available, laboratory synthesis typically proceeds as follows:

    Condensation of Pyrazole and Acetate Derivative: The pyrazole ring is formed by reacting an appropriate pyrazole precursor (e.g., 3-methylpyrazole) with an acetate derivative (e.g., ethyl acetate) under suitable conditions.

    Incorporation of the Pyridine Moiety: The pyridine-3-carbonyl group is introduced via a separate synthetic step, involving pyridine-3-carboxylic acid or its derivatives.

    Esterification: Finally, the esterification of the pyrazole-carbonyl group with ethanol yields this compound.

Chemical Reactions Analysis

    Reactivity: Ethyl {3-methyl-5-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and the substituents present. For example, reduction may yield the corresponding alcohol, while oxidation could lead to a carboxylic acid derivative.

Scientific Research Applications

Ethyl {3-methyl-5-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate finds applications in:

    Medicinal Chemistry: It may serve as a precursor for designing novel drugs due to its structural complexity.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, or other biomolecules.

    Industry: It could be used as a building block for fine chemicals or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets, possibly related to its pyrazole and pyridine moieties. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, it’s essential to compare ethyl {3-methyl-5-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate with related structures. Researchers can explore databases and literature to identify analogous compounds and highlight its uniqueness.

Remember that this compound’s properties and applications are continually evolving as scientific knowledge advances.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

ethyl 2-[3-methyl-5-(pyridine-3-carbonylamino)pyrazol-1-yl]acetate

InChI

InChI=1S/C14H16N4O3/c1-3-21-13(19)9-18-12(7-10(2)17-18)16-14(20)11-5-4-6-15-8-11/h4-8H,3,9H2,1-2H3,(H,16,20)

InChI Key

DJIMJRFGRUEVIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CN=CC=C2

solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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